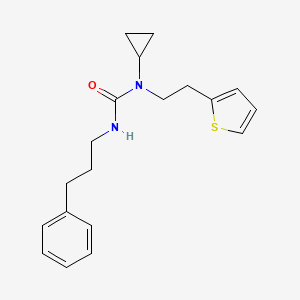
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. CP-47,497 is structurally similar to the natural cannabinoid THC, but it has a higher affinity for the CB1 receptor, making it a more potent and selective agonist.
Applications De Recherche Scientifique
Antiacetylcholinesterase Activity
One study synthesized and evaluated a series of urea derivatives for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. This research underscores the potential of urea derivatives in developing treatments for conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc et al., 1995).
Synthesis of Ureas from Carboxylic Acids
Another study focused on the synthesis of ureas through the Lossen rearrangement, demonstrating a method for converting carboxylic acids to ureas. This process achieved good yields without racemization under mild conditions, indicating its utility in synthesizing urea compounds for various applications, including medicinal chemistry and material science (Thalluri et al., 2014).
Corrosion Inhibition
Urea derivatives have also been evaluated for their role as corrosion inhibitors. One study examined the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. These compounds were found to efficiently inhibit corrosion, suggesting their potential use in industrial applications to protect metals from acidic corrosion (Mistry et al., 2011).
Cytokinin-like Activity in Plant Biology
In plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These findings open avenues for using urea derivatives in agriculture to enhance plant growth and development (Ricci & Bertoletti, 2009).
Anion Tuning of Hydrogel Properties
Research on low molecular weight hydrogelators based on urea compounds demonstrated that the rheology and morphology of hydrogels could be tuned by the identity of the anion. This property is crucial for developing materials with specific mechanical properties for biomedical applications (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(20-13-4-8-16-6-2-1-3-7-16)21(17-10-11-17)14-12-18-9-5-15-23-18/h1-3,5-7,9,15,17H,4,8,10-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXNGIYFAETEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


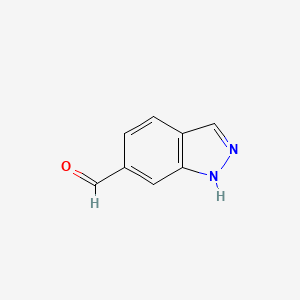
![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)
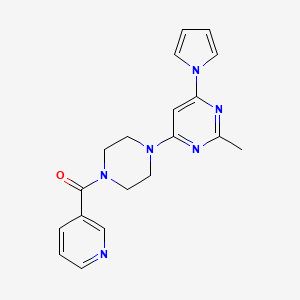
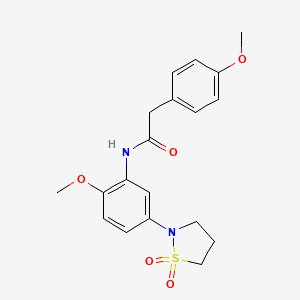

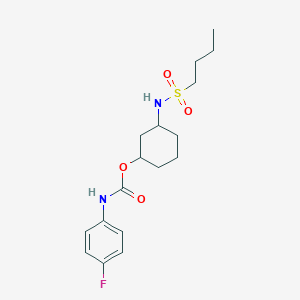
![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)
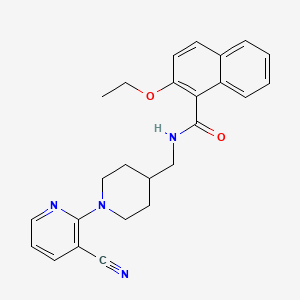
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)
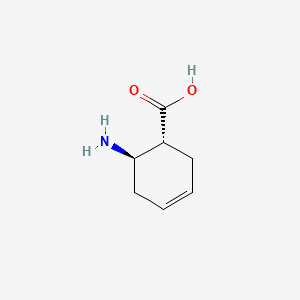
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)
